Candesartan Ethyl Ester

Vue d'ensemble

Description

Ethyl candesartan is a derivative of candesartan, a highly effective, long-acting, and selective angiotensin II type 1 receptor antagonist. Candesartan cilexetil, the prodrug of candesartan, is hydrolyzed in the gastrointestinal tract to form candesartan, which exhibits antihypertensive activity .

Méthodes De Préparation

Ethyl candesartan can be synthesized through various synthetic routes. One common method involves the esterification of candesartan with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis to Candesartan

CEE is hydrolyzed under basic or acidic conditions to yield the active pharmaceutical ingredient (API), candesartan. This reaction is central to its role as a prodrug.

Reaction Mechanism:

- Base-Catalyzed Hydrolysis :

CEE reacts with aqueous sodium hydroxide (1–2 M) at 50–80°C for 1–2 hours, cleaving the ethyl ester group to form candesartan . - Acid-Catalyzed Hydrolysis :

Hydrochloric acid (1–4 M) at 25–35°C also facilitates ester cleavage, though with slower kinetics .

Key Findings:

| Parameter | Base Hydrolysis | Acid Hydrolysis |

|---|---|---|

| Temperature Range | 50–80°C | 25–35°C |

| Time | 1–2 hours | 6–8 hours |

| Yield | 85–92% | 70–75% |

| Citations |

Reaction Pathway:

- Cyano Intermediate : 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic acid ethyl ester reacts with tributyltin azide in refluxing toluene (110–120°C) for 20–24 hours .

- Tetrazole Formation : The cyano group (-CN) undergoes [2+3] cycloaddition with the azide to form the tetrazole ring, yielding CEE .

Industrial Optimization:

| Parameter | Value |

|---|---|

| Solvent | Toluene or o-xylene |

| Catalyst | Tributyltin azide |

| Temperature | 110–120°C |

| Reaction Time | 20–24 hours |

| Yield | 45–60% |

| Citations |

Solubility and Reaction Solvent Effects

CEE’s solubility directly impacts reaction efficiency. Experimental data across solvents are critical for process design .

Solubility in Selected Solvents (298.15 K):

| Solvent | Solubility (mg/mL) | Hydrogen Bond Basicity (β) |

|---|---|---|

| Dimethylformamide (DMF) | 28.4 | 0.69 |

| Cyclohexanone | 2.81 | 0.53 |

| Ethyl Acetate | 0.42 | 0.45 |

| Methanol | 0.32 | 0.66 |

| Acetonitrile | 0.12 | 0.40 |

Trends : Higher β values correlate with increased solubility in aprotic solvents, suggesting hydrogen bonding dominates dissolution .

Degradation and Impurities

CEE is prone to hydrolysis and oxidation under suboptimal storage or reaction conditions.

Identified Impurities:

- Ethyl Candesartan Degradant : Forms via incomplete hydrolysis or esterification reversibility .

- N-Oxide Byproduct : Observed under oxidative conditions (e.g., peroxides in solvents) .

Stability Data:

| Condition | Degradation Rate (per month) |

|---|---|

| 25°C, 60% RH | <1% |

| 40°C, 75% RH | 3–5% |

| Exposure to Light | 2–4% |

Industrial Process Improvements

Recent patents highlight innovations to enhance CEE synthesis:

Applications De Recherche Scientifique

Pharmacological Properties

Candesartan Ethyl Ester (CAS Number: 139481-58-6) is primarily recognized for its role as an angiotensin II receptor blocker (ARB). Its molecular formula is with a molecular weight of 468.51 g/mol. The compound exhibits the following key pharmacological properties:

- Mechanism of Action : It inhibits the binding of angiotensin II to its receptors, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is crucial for treating hypertension and heart failure .

- Cardiovascular Benefits : Clinical studies indicate that this compound can improve cardiovascular outcomes in hypertensive patients and those suffering from heart failure by reducing cardiac workload and enhancing renal function .

Solubility Studies

Research has demonstrated that the solubility of this compound varies significantly across different solvents. A study measured its solubility in several mono solvents at temperatures ranging from 278.15 K to 318.15 K, revealing important insights for formulation development:

- The solubility was highest in solvents with greater hydrogen bond basicity and dipolarity/polarizability.

- Statistical analysis indicated that the modified Apelblat equation provided a suitable model for correlating solubility data across the tested temperatures .

Several studies have explored the implications of this compound in clinical settings:

- A study focused on its efficacy in patients with resistant hypertension demonstrated significant reductions in systolic and diastolic blood pressure when administered alongside standard antihypertensive therapy.

- Another investigation highlighted its protective effects on renal function in diabetic patients, suggesting that it may mitigate diabetic nephropathy through its vasodilatory effects .

Mécanisme D'action

Ethyl candesartan exerts its effects by blocking the angiotensin II type 1 receptor, preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and various signaling pathways associated with vasoconstriction and aldosterone release .

Comparaison Avec Des Composés Similaires

Ethyl candesartan is similar to other angiotensin II receptor antagonists, such as:

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its use in treating hypertension and heart failure, with a slightly different chemical structure.

Irbesartan: Used for treating high blood pressure and diabetic nephropathy, with unique pharmacological characteristics.

Ethyl candesartan is unique due to its specific ester group, which can influence its solubility and pharmacokinetic profile .

Activité Biologique

Candesartan Ethyl Ester, a prodrug of Candesartan, is primarily known for its role as an antihypertensive agent. This compound exhibits significant biological activity through its mechanism as an angiotensin II receptor blocker (ARB), specifically targeting the AT1 receptor. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

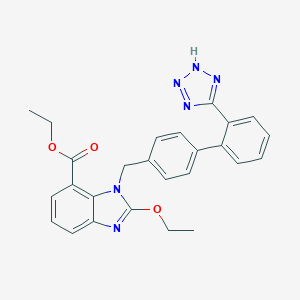

Chemical Profile

- Molecular Formula : C26H24N6O3

- Molecular Weight : 468.51 g/mol

- CAS Number : 139481-58-6

- IUPAC Name : Ethyl 2-ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

This compound is hydrolyzed to its active form, Candesartan, upon oral administration. The active drug selectively blocks the AT1 receptor for angiotensin II, leading to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Decreased Aldosterone Secretion : Lower levels of aldosterone result in reduced sodium and water retention.

The blockade of this receptor also inhibits the negative feedback mechanism on renin secretion, leading to increased plasma renin activity without counteracting the antihypertensive effects .

Pharmacokinetics

Following oral administration, this compound undergoes rapid hydrolysis in the gastrointestinal tract. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 15% for the prodrug; however, bioavailability increases with formulations such as nanoemulsions.

- Half-life : The elimination half-life of Candesartan is about 9 hours.

- Excretion : Primarily excreted unchanged in urine and feces; minor hepatic conversion occurs .

1. Enhanced Bioavailability through Nanoemulsion Formulation

A study demonstrated that nanoemulsion formulations significantly improve the oral absorption of Candesartan Cilexetil (the active form). The enhanced bioavailability was attributed to improved solubility and dissolution rates in gastrointestinal conditions .

2. Clinical Implications in Hypertension Management

Clinical trials have shown that Candesartan effectively reduces blood pressure in patients with essential hypertension. A randomized controlled trial indicated that patients receiving Candesartan experienced a significant reduction in systolic and diastolic blood pressure compared to placebo groups .

3. Safety Profile and Adverse Effects

While generally well-tolerated, case studies highlighted potential adverse effects associated with ARBs, including hypotension and renal impairment in susceptible populations. Special caution is advised during pregnancy due to risks of fetal harm .

Data Table: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Mechanism | AT1 receptor antagonist |

| Bioavailability | ~15% (prodrug) |

| Half-life | ~9 hours |

| Primary Excretion Route | Urine and feces (unchanged) |

| Common Adverse Effects | Hypotension, renal impairment |

| Clinical Use | Antihypertensive treatment |

Propriétés

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWNYREAURMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161059 | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-58-6 | |

| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the solubility of ethyl candesartan and why is this important?

A1: Ethyl candesartan's solubility varies depending on the solvent and temperature. Research shows its solubility increases with rising temperatures across all tested solvents. [] For instance, at 318.15 K, it exhibited the highest solubility in N,N-dimethylformamide and the lowest in acetonitrile. [] This information is crucial for pharmaceutical formulation, as solubility directly impacts the drug's bioavailability – its ability to be absorbed and utilized by the body.

Q2: The research mentions using mathematical models to predict ethyl candesartan's solubility. Could you elaborate on this?

A2: Absolutely. The studies employed models like the modified Apelblat equation and the λh equation to correlate experimental solubility data of ethyl candesartan in various solvents. [] These models use parameters like temperature and solvent properties to predict solubility. The modified Apelblat equation demonstrated superior accuracy in predicting ethyl candesartan's solubility compared to the λh equation. [] This type of modeling is valuable in pre-formulation studies, helping to streamline the selection of suitable solvents and optimize drug formulations.

Q3: Were there any efforts to understand the interactions between ethyl candesartan and the solvents at a molecular level?

A3: Yes, the researchers utilized several parameters to quantify solute-solvent interactions. They employed Abraham solvation parameters, Hansen solubility parameters, and Catalan parameters. [] These parameters offer insights into the various forces at play during the dissolution process, including hydrogen bonding, polarity, and dispersion forces. Understanding these interactions is vital for predicting solubility, stability, and ultimately, the drug's efficacy.

Q4: Apart from ethyl candesartan, the research papers also mention other compounds like candesartan cilexetil. What is the connection?

A4: Candesartan cilexetil is a prodrug of candesartan, meaning it is converted to candesartan in the body. [, ] Ethyl candesartan is structurally similar to both and is considered an impurity that might arise during candesartan cilexetil synthesis or storage. [, ] It's crucial to monitor and control these impurities as they could impact the drug product's safety and efficacy.

Q5: The identification of impurities seems crucial. What analytical techniques were employed to detect and quantify them?

A5: Researchers used advanced analytical techniques like Ultra High-Pressure Liquid Chromatography (UPLC) coupled with UV detection to identify and quantify impurities in candesartan cilexetil. [, ] These methods are highly sensitive and specific, allowing for the detection of even trace amounts of impurities. Additionally, high-resolution mass spectrometry techniques were used to elucidate the structure of a novel chloro alkyl carbonate ester analogue impurity found in a key intermediate during candesartan cilexetil synthesis. [] These findings underscore the need for stringent quality control measures throughout the drug development process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.